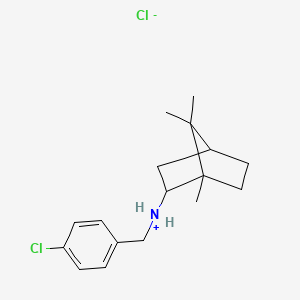
Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate is a chemical compound known for its unique structure and properties It is a derivative of carbostyril, which is a heterocyclic compound containing a benzene ring fused to a pyrrole ring The picrate form of this compound indicates that it is combined with picric acid, a well-known explosive and chemical reagent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate typically involves multiple steps. One common method starts with the preparation of the carbostyril core, followed by the introduction of the diethylaminoethyl group. The final step involves the formation of the picrate salt by reacting the compound with picric acid.
Preparation of Carbostyril Core: The carbostyril core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Diethylaminoethyl Group: This step involves the alkylation of the carbostyril core with diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of Picrate Salt: The final step involves the reaction of the synthesized compound with picric acid to form the picrate salt. This reaction is typically carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbostyril: The parent compound without the diethylaminoethyl group and picrate salt.
Indole Derivatives: Compounds with a similar indole structure but different functional groups.
Quinoline Derivatives: Compounds with a similar quinoline structure but different functional groups.
Uniqueness
Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate is unique due to the presence of the diethylaminoethyl group and the picrate salt, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
101418-17-1 |
|---|---|
Molekularformel |
C21H25N5O8 |
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
diethyl-[2-(2-oxo-3,4-dihydroquinolin-1-yl)ethyl]azanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C15H22N2O.C6H3N3O7/c1-3-16(4-2)11-12-17-14-8-6-5-7-13(14)9-10-15(17)18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-8H,3-4,9-12H2,1-2H3;1-2,10H |
InChI-Schlüssel |
MVBBJMDUOXYILA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCN1C(=O)CCC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/structure/B13747738.png)

![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)

![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)

![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)



